BenchChemオンラインストアへようこそ!

3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one

HIV-1 reverse transcriptase Non-nucleoside RT inhibitors Thiazolidin-4-one SAR

3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (CAS 907558-63-8) is a synthetic 2,3-diaryl-1,3-thiazolidin-4-one derivative incorporating an unsubstituted benzo[d]thiazol-2-yl moiety at the N-3 position and a 2-chloro-6-fluorophenyl group at the C-2 position. The compound has a molecular formula of C₁₆H₁₀ClFN₂OS₂, a molecular weight of 364.84 g/mol, a consensus log P of 4.34, and a topological polar surface area (TPSA) of 86.74 Ų.

Molecular Formula C16H10ClFN2OS2
Molecular Weight 364.8 g/mol
CAS No. 907558-63-8
Cat. No. B3179030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one
CAS907558-63-8
Molecular FormulaC16H10ClFN2OS2
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(S1)C2=C(C=CC=C2Cl)F)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H10ClFN2OS2/c17-9-4-3-5-10(18)14(9)15-20(13(21)8-22-15)16-19-11-6-1-2-7-12(11)23-16/h1-7,15H,8H2
InChIKeyVEXGIKXEIYQXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (CAS 907558-63-8): A 2,3-Diaryl-Thiazolidin-4-one Scaffold for SAR-Driven Procurement


3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (CAS 907558-63-8) is a synthetic 2,3-diaryl-1,3-thiazolidin-4-one derivative incorporating an unsubstituted benzo[d]thiazol-2-yl moiety at the N-3 position and a 2-chloro-6-fluorophenyl group at the C-2 position [1]. The compound has a molecular formula of C₁₆H₁₀ClFN₂OS₂, a molecular weight of 364.84 g/mol, a consensus log P of 4.34, and a topological polar surface area (TPSA) of 86.74 Ų . This compound serves as the unsubstituted benzothiazole reference analog within a series of HIV-1 reverse transcriptase (RT) inhibitors, where it has been explicitly characterized as exhibiting practically no inhibitory activity under standard assay conditions, providing a critical SAR baseline for programs evaluating benzothiazole substitution effects on thiazolidin-4-one pharmacology [1].

Why Generic Substitution of 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (907558-63-8) Fails Without SAR Verification


Within the 3-(benzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-one chemotype, minor structural modifications to the benzothiazole ring produce extreme divergence in target potency. The unsubstituted benzothiazole analog (this compound, 907558-63-8) is practically inactive against HIV-1 RT (IC₅₀ > 40,000 nM), whereas its direct 4-Cl-substituted analog (compound 7) exhibits potent inhibition with an IC₅₀ of 0.04 µM (40 nM)—a >1,000-fold difference in activity arising solely from a single chlorine substituent [1]. The 6-EtO analog (compound 18) shows an IC₅₀ of 3.4 µM, still ~12-fold more active than the unsubstituted compound [1]. This SAR cliff means that any procurement decision involving a thiazolidin-4-one–benzothiazole conjugate intended for HIV-1 RT screening must rigorously verify the benzothiazole substitution pattern; assuming class-level interchangeability would risk using a compound that is functionally inactive for this primary target [1]. Independent confirmation of inactivity is archived in BindingDB under BDBM237342 (IC₅₀ > 4.00E+4 nM) [2].

Quantitative Differentiation Evidence: 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (907558-63-8)


HIV-1 Reverse Transcriptase Inhibition: 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one vs. 4-Cl and 6-EtO Benzothiazole Analogs

In a direct head-to-head study by Pitta et al. (2013), the unsubstituted benzothiazole parent compound 2 (907558-63-8) exhibits practically no HIV-1 RT inhibitory activity (IC₅₀ > 40 µM), whereas its 4-Cl-benzothiazole analog (compound 7) is a potent inhibitor with IC₅₀ = 0.04 µM, and its 6-EtO-benzothiazole analog (compound 18) shows IC₅₀ = 3.4 µM [1]. The reference drug nevirapine exhibited IC₅₀ = 0.28 µM in the same study [1]. This inactivity was independently confirmed in BindingDB (BDBM237342, IC₅₀ > 4.00E+4 nM), sourced from the same Aristotle University of Thessaloniki laboratory [2].

HIV-1 reverse transcriptase Non-nucleoside RT inhibitors Thiazolidin-4-one SAR

Mechanistic Divergence: Competitive vs. Uncompetitive HIV-1 RT Inhibition Mode Differentiates Inactive 907558-63-8 from Potent Analogs

Kinetic analysis by Pitta et al. revealed that the inactive compound 2 (907558-63-8) exhibits a competitive mode of HIV-1 RT inhibition (characteristic of less active derivatives, IC₅₀ > 40 µM), whereas the potent 4-Cl and 6-EtO analogs (compounds 7 and 18) exhibit an uncompetitive inhibition mode—a mechanistically desirable characteristic that may circumvent resistance mutations affecting traditional non-competitive NNRTIs [1]. Docking analysis supports differential binding orientations: the active compound 7 forms hydrogen bonds within the allosteric center that the inactive compound 2 cannot establish due to the absence of the 4-Cl substituent [1].

Enzyme inhibition kinetics HIV-1 RT allosteric site NNRTI mechanism of action

Physicochemical Property Profile: Consensus Log P and TPSA Comparison for 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one

The vendor-supplied computed physicochemical profile (Bidepharm) reports a consensus log P of 4.34 (average of five methods: iLOGP 2.85, XLOGP3 4.88, WLOGP 4.58, MLOGP 4.2, SILICOS-IT 5.18) and a TPSA of 86.74 Ų for 907558-63-8 . The compound has 0 H-bond donors and 3 H-bond acceptors, 2 rotatable bonds, and a fraction Csp³ of 0.12 . While direct comparator data for the 4-Cl and 6-EtO analogs are not available from the same source, the consensus log P of the unsubstituted compound is expected to be lower than its 6-EtO analog (due to the additional ethoxy group) and higher than more polar substituted derivatives, positioning this compound as a lipophilic baseline reference within the series .

Lipophilicity Drug-likeness Physicochemical profiling

DPP4 Inhibitory Potential: Class-Level Inference for 3-(Benzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-ones Including 907558-63-8

A 2025 study by Eleftheriou et al. evaluated sixteen 3-(benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-ones for DPP4 inhibitory activity. Twelve compounds exhibited IC₅₀ values in the nanomolar range, with the most potent derivative achieving IC₅₀ = 12 ± 0.5 nM, surpassing sitagliptin [1]. While 907558-63-8 was not among the sixteen compounds specifically tested, it shares the identical 3-(benzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-one core scaffold and differs only in the 2-aryl substitution pattern (2-chloro-6-fluorophenyl vs. the diverse aryl groups evaluated) [1]. The study established that potency is modulated by the 2-aryl substituent, with the benzothiazole-thiazolidinone scaffold serving as the pharmacophoric template for DPP4 binding [1].

DPP4 inhibition Type 2 diabetes Thiazolidin-4-one pharmacology

Commercial Purity Specifications and Vendor Quality Documentation for 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (907558-63-8)

Multiple vendors supply 907558-63-8 with documented purity specifications. Leyan (product 1768803) lists standard purity at 98% . Bidepharm (product BD663439) lists standard purity at 97% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . AKSci offers the compound at 95% purity . These purity grades are typical for research-grade thiazolidin-4-one derivatives and are comparable to the purity levels at which the HIV-1 RT inhibitory data were generated (elemental analysis confirming purity within ±0.4% in the Pitta et al. study) [1].

Compound procurement Quality control Analytical chemistry

Optimal Research and Procurement Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one (CAS 907558-63-8)


Negative-Control Reference Standard for HIV-1 RT NNRTI Screening Cascades

Procure 907558-63-8 as the unsubstituted benzothiazole negative control in HIV-1 RT inhibition assays. Its established inactivity (IC₅₀ > 40,000 nM) provides a validated baseline against which the activity of novel 4/6-substituted benzothiazole analogs can be benchmarked [1]. This is essential for SAR programs aiming to identify the minimum substitution requirements for RT inhibition, as the compound represents the 'zero-activity' reference point in the series described by Pitta et al. [1].

Mechanistic Probe for Competitive vs. Uncompetitive HIV-1 RT Inhibition Studies

Use 907558-63-8 in kinetic enzyme assays to serve as a competitive-mechanism control compound. Its well-characterized competitive inhibition mode (shared by all less-active derivatives in the series, IC₅₀ > 40 µM) contrasts with the uncompetitive mode of the potent 4-Cl and 6-EtO analogs [1]. This makes it uniquely valuable for laboratories investigating the structural determinants of the competitive-to-uncompetitive inhibition switch in NNRTI design [1].

Scaffold Starting Point for DPP4 Inhibitor Discovery and 2-Aryl SAR Exploration

Include 907558-63-8 in DPP4 inhibition screening panels as a representative of the 3-(benzo[d]thiazol-2-yl)-2-aryl-thiazolidin-4-one scaffold. Although its specific DPP4 activity has not been reported, the scaffold class has demonstrated potent DPP4 inhibition with IC₅₀ values as low as 12 nM [2]. Testing this compound alongside its 2-aryl substituted analogs can elucidate the contribution of the 2-chloro-6-fluorophenyl moiety to DPP4 binding, potentially revealing a distinct SAR trajectory from the HIV-1 RT series [2].

Physicochemical Benchmarking for ADME Property Optimization in Thiazolidin-4-one Lead Series

Utilize the well-characterized physicochemical profile of 907558-63-8 (consensus log P = 4.34, TPSA = 86.74 Ų, 0 H-bond donors) as a lipophilic baseline reference for computational ADME comparisons within lead optimization programs . The compound's computed properties—including predicted GI absorption (high), BBB permeation (no), and P-gp substrate status (no)—can guide medicinal chemistry decisions when introducing polar or ionizable substituents to improve solubility or reduce lipophilicity .

Quote Request

Request a Quote for 3-(Benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluorophenyl)thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.